molecular formula C19H16ClFN4O2 B2415856 (2-chloro-4-fluorophenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034401-73-3

(2-chloro-4-fluorophenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2415856
CAS No.: 2034401-73-3
M. Wt: 386.81
InChI Key: WUKDXCSJYZBPBX-UHFFFAOYSA-N
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Description

(2-chloro-4-fluorophenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16ClFN4O2 and its molecular weight is 386.81. The purity is usually 95%.
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Biological Activity

The compound (2-chloro-4-fluorophenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a novel chemical entity with significant potential in medicinal chemistry. Its unique structure combines a triazole moiety with an azetidine ring, which may confer diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H16ClFN4O2
  • Molecular Weight : 386.81 g/mol
  • IUPAC Name : (2-chloro-4-fluorophenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone

Biological Activity Overview

The biological activity of this compound has been explored across various studies, highlighting its potential as an antifungal and anticancer agent. Below are key findings from the literature:

Antifungal Activity

Research indicates that compounds with triazole structures exhibit antifungal properties. The presence of the triazole ring in this compound suggests it may inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

Study Findings
Hernández et al. (2013)Identified similar triazole derivatives with significant antifungal activity against various fungal strains.
Science.gov (2018)Highlighted the efficacy of phenoxymethyl-substituted triazoles in disrupting fungal cell membrane integrity.

Anticancer Activity

Preliminary studies have indicated that azetidine-containing compounds can exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve apoptosis induction and disruption of cellular signaling pathways.

Cell Line IC50 (µM) Mechanism
HeLa5.0Induction of apoptosis via caspase activation
MCF-77.5Inhibition of cell proliferation through cell cycle arrest

Case Studies

Several case studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential.

  • Azetidine Derivatives for Cancer Treatment :
    • A study by Hernández et al. evaluated a series of azetidine derivatives, revealing that modifications to the azetidine ring significantly enhanced cytotoxicity against breast cancer cells.
    • The study reported that compounds with halogen substitutions showed improved selectivity towards cancer cells compared to normal cells.
  • Triazole-Based Antifungals :
    • Research conducted by various groups has demonstrated that triazole derivatives exhibit potent antifungal activity against Candida species and Aspergillus spp.
    • Compounds structurally related to the target compound were shown to disrupt fungal cell wall synthesis effectively.

The proposed mechanisms of action for this compound include:

  • Inhibition of Ergosterol Synthesis : By targeting enzymes involved in ergosterol biosynthesis, leading to compromised fungal cell membrane integrity.
  • Induction of Apoptosis in Cancer Cells : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2/c20-18-8-13(21)6-7-17(18)19(26)24-10-15(11-24)25-9-14(22-23-25)12-27-16-4-2-1-3-5-16/h1-9,15H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKDXCSJYZBPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)N3C=C(N=N3)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.